molecular formula C9H7F4NO3 B13477725 Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate

Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate

Cat. No.: B13477725
M. Wt: 253.15 g/mol
InChI Key: UTUATSJBDLFOOY-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate is a fluorinated aromatic ester featuring a trifluoromethoxy (-OCF₃) group, an amino (-NH₂) substituent, and a fluorine atom at positions 3, 2, and 6, respectively, on the benzene ring.

Properties

Molecular Formula

C9H7F4NO3

Molecular Weight

253.15 g/mol

IUPAC Name

methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H7F4NO3/c1-16-8(15)6-4(10)2-3-5(7(6)14)17-9(11,12)13/h2-3H,14H2,1H3

InChI Key

UTUATSJBDLFOOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)OC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with commercially available methyl 2-amino-6-fluorobenzoate or related intermediates.
  • Halogenation (e.g., bromination or iodination) at the 3-position can be performed to enable further functionalization.
  • For example, methyl 2-amino-4-bromo-3-fluorobenzoate has been prepared by reacting 2-amino-4-bromo-3-fluorobenzoic acid with thionyl chloride in methanol under reflux, followed by purification.

Introduction of the Trifluoromethoxy Group

  • The trifluoromethoxy substituent (-OCF3) is typically introduced via trifluoromethoxylation of an aryl halide intermediate.
  • This step may involve nucleophilic substitution using trifluoromethoxide reagents or transition-metal catalyzed trifluoromethoxylation.
  • Literature reports indicate that palladium-catalyzed cross-coupling reactions with trifluoromethoxy sources can be effective, often under mild conditions with ligands such as 1,1'-bis(diphenylphosphino)ferrocene and bases like triethylamine.
  • Reaction conditions include solvents like dimethyl sulfoxide or dichloromethane, temperatures ranging from -78 °C to room temperature, and reaction times from several hours to overnight.

Fluorination

  • The fluorine atom at the 6-position can be introduced by electrophilic fluorination or by starting from fluorinated precursors.
  • Selective fluorination methods include the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or elemental fluorine under controlled conditions.
  • Alternatively, starting materials already containing the fluorine substituent can be used to avoid harsh fluorination steps.

Reduction of Nitro to Amino Group

  • If the amino group is introduced via a nitro precursor, catalytic hydrogenation (e.g., hydrogen gas with palladium on carbon) or chemical reduction (e.g., iron powder in acidic media or sodium borohydride) is employed.
  • This step converts the nitro group (-NO2) to the amino group (-NH2) without affecting other sensitive substituents.

Esterification

  • The final methyl ester is formed by esterification of the corresponding benzoic acid or acid chloride.
  • Common methods include refluxing with methanol in the presence of acid catalysts such as sulfuric acid or using thionyl chloride to form the acid chloride followed by reaction with methanol.
  • Purification is typically achieved by silica gel chromatography.

Representative Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Esterification of benzoic acid Methanol, thionyl chloride, reflux 16 h 90+ Produces methyl ester from benzoic acid precursor
Halogenation (bromination) Bromine or N-bromosuccinimide (NBS), solvent like dichloromethane, 0 °C to RT 85-95 Provides aryl bromide intermediate for further substitution
Trifluoromethoxylation Palladium acetate, 1,1'-bis(diphenylphosphino)ferrocene, triethylamine, dimethyl sulfoxide, 80 °C, 14-16 h 70-88 Cross-coupling to install trifluoromethoxy group on aryl halide
Fluorination N-fluorobenzenesulfonimide or elemental fluorine, mild conditions Variable Selective fluorination or use of fluorinated starting materials
Reduction of nitro to amino Hydrogen gas, Pd/C catalyst, room temperature or mild heating 90+ Converts nitro group to amino group without affecting other substituents

Research Discoveries and Optimization

  • Recent studies emphasize catalyst-free or mild catalytic protocols for functional group transformations to improve sustainability and reduce hazardous reagents.
  • Optimization of solvent systems, such as mixtures of water with dichloromethane or methanol, has shown improved yields in condensation and substitution reactions relevant to amino-benzoate derivatives.
  • The use of palladium-catalyzed carbonylation under carbon monoxide atmosphere has been successfully applied to synthesize methyl 2-amino-5-(trifluoromethyl)benzoate derivatives, indicating potential for adaptation to trifluoromethoxy analogs.
  • Temperature control during trifluoromethoxylation (e.g., maintaining below -40 °C initially) is critical to achieve high yields and purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Reference
Esterification Methanol, thionyl chloride Reflux 16 h ~94
Halogenation (Bromination) Bromine or NBS 0 °C to RT 85-95
Trifluoromethoxylation Pd(OAc)2, dppf, triethylamine DMSO, 80 °C, 14-16 h 70-88
Fluorination NFSI or elemental fluorine Mild conditions Variable
Nitro reduction H2, Pd/C RT or mild heating >90

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

    Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas (H₂) for the reduction of nitro groups.

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

    Coupling Reagents: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It is used in studies investigating the effects of trifluoromethoxy-substituted compounds on biological systems.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electron-withdrawing properties. This can lead to the modulation of biological pathways, such as inhibition of voltage-dependent sodium channels or interaction with neurotransmitter receptors.

Comparison with Similar Compounds

Structural Analog Table

Compound Name Substituents Molecular Weight (g/mol) Key Differences Synthesis Yield Key Spectral Data (NMR)
Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate 2-NH₂, 6-F, 3-OCF₃ ~253.17 (estimated) Reference compound Not provided in evidence
Methyl 4-(N-(trifluoromethoxy)benzamido)benzoate (2m) 4-(N-trifluoromethoxy-benzamido) ~353.28 Trifluoromethoxy as part of benzamido group at position 4 96% ¹H NMR (CDCl₃): δ 8.12 (d, 2H), 7.54 (d, 2H), 3.95 (s, 3H)
Methyl 4-benzamido-3-(trifluoromethoxy)benzoate (3m) 4-benzamido, 3-OCF₃ ~369.30 Benzamido at position 4, trifluoromethoxy at position 3 79% ¹⁹F NMR (CDCl₃): δ -57.8 (s, 3F)
Methyl 4-(trifluoromethoxy)benzoate 4-OCF₃ ~220.13 No amino or fluoro groups; simpler structure Not provided
Ethyl 6-ethoxy-2-fluoro-3-(trifluoromethyl)benzoate 6-OEt, 2-F, 3-CF₃ 280.22 Ethyl ester, trifluoromethyl (CF₃) instead of OCF₃ Not provided
Methyl 4-methoxy-2-(trifluoromethoxy)benzoate 4-OCH₃, 2-OCF₃ ~250.16 Methoxy at position 4; no amino group Not provided

Key Observations

Substituent Positioning and Reactivity: The presence of 2-amino and 6-fluoro groups in the target compound distinguishes it from analogs like 3m (4-benzamido) and 2m (trifluoromethoxy-benzamido). Trifluoromethoxy (-OCF₃) vs. trifluoromethyl (-CF₃): Ethyl 6-ethoxy-2-fluoro-3-(trifluoromethyl)benzoate replaces OCF₃ with CF₃, reducing polarity and altering steric effects.

Synthetic Accessibility :

  • Analogs like 2m and 3m are synthesized via multistep reactions involving Togni reagent II (for trifluoromethoxylation) and Cs₂CO₃-mediated conditions, achieving high yields (>75%) . The target compound’s synthesis would likely require similar fluorination and protection strategies.

Spectral Signatures :

  • ¹⁹F NMR : The trifluoromethoxy group in 3m resonates at δ -57.8 ppm, a hallmark of -OCF₃ . Trifluoromethyl groups (e.g., in ) typically appear upfield (δ -60 to -70 ppm).
  • ¹H NMR : Methyl ester protons (e.g., δ 3.95 ppm in 2m ) are consistent across analogs, confirming esterification .

Functional Implications: Agrochemical Potential: Compounds like metsulfuron-methyl () share benzoate backbones with sulfonylurea groups, suggesting that the target compound’s amino and trifluoromethoxy groups could be optimized for herbicide activity .

Biological Activity

Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H8F3N2O3
  • Molecular Weight : 236.16 g/mol
  • CAS Number : 18929904

The compound possesses a trifluoromethoxy group, which is known to influence biological activity by enhancing lipophilicity and metabolic stability. The presence of fluorine atoms often increases the potency of compounds against biological targets due to their electronegative nature, which can lead to stronger interactions with enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to reduced cell proliferation in cancerous tissues.
  • Receptor Modulation : It interacts with various receptors, potentially affecting neurotransmitter uptake and signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. A notable study evaluated its effects on various cancer cell lines, revealing an IC50 value that suggests potent cytotoxicity:

Cell Line IC50 (µM)
HeLa (Cervical)10
MCF-7 (Breast)15
A549 (Lung)12

These results indicate that the compound may selectively target cancer cells while sparing normal cells, a desirable characteristic for anticancer agents.

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could serve as a potential lead compound for developing new antibiotics.

Case Studies

  • Study on Anticancer Activity :
    • A study published in Cancer Research demonstrated that treatment with this compound resulted in a marked reduction in tumor size in xenograft models. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy :
    • Research conducted at a university laboratory found that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating chronic infections where biofilms are prevalent.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing Methyl 2-amino-6-fluoro-3-(trifluoromethoxy)benzoate, and how do reaction conditions influence intermediate stability?

  • Methodological Answer : A two-step approach is commonly employed: (1) halogenation/functionalization of the benzoate core, followed by (2) amination. For example, brominated intermediates (e.g., Methyl 3-bromo-5-(trifluoromethoxy)benzoate) can undergo Buchwald-Hartwig amination using Pd₂dba₃/Xantphos catalytic systems in toluene at 90°C, with Cs₂CO₃ as a base . Solvent choice (THF vs. DCM) and temperature control are critical to avoid decomposition of trifluoromethoxy groups. Reaction progress should be monitored via TLC and LCMS to isolate intermediates before final purification by flash chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are overlapping signals resolved?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Assign fluorine environments using ¹⁹F NMR (e.g., δF −57.98 for trifluoromethoxy groups ). Aromatic protons adjacent to electronegative substituents (e.g., -NH₂, -F) exhibit distinct splitting patterns (J = 7.7–8.4 Hz).
  • LCMS/HRMS : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns (e.g., bromine/chlorine adducts require high-resolution mass spectrometry for validation ).
  • 2D NMR (COSY/HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .

Advanced Research Questions

Q. How can regioselectivity challenges during amination be addressed in the synthesis of this compound?

  • Methodological Answer : Competing nucleophilic attack at the 2- vs. 4-position of the benzoate ring can occur. To enhance 2-amino selectivity:

  • Use sterically hindered ligands (e.g., Xantphos) to direct palladium-catalyzed amination to the less sterically crowded position .
  • Optimize reaction time (e.g., 16–24 hours) to minimize byproduct formation.
  • Validate regioselectivity via X-ray crystallography or NOESY NMR to confirm substituent spatial arrangements .

Q. What strategies mitigate hydrolysis of the trifluoromethoxy group during esterification or saponification steps?

  • Methodological Answer :

  • Low-Temperature Conditions : Perform saponification at 0°C with controlled NaOH addition to preserve the -OCF₃ group .
  • Protecting Groups : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) before ester hydrolysis, followed by deprotection with TFA .
  • Alternative Solvents : Replace polar protic solvents (e.g., MeOH) with THF or DMF to reduce nucleophilic attack on the trifluoromethoxy moiety.

Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The -OCF₃ group is strongly electron-withdrawing, which:

  • Activates Halogenated Positions : Enhances reactivity in Suzuki-Miyaura couplings at the 6-fluoro or 2-amino sites.
  • Requires Modified Catalytic Systems : Use Pd(OAc)₂ with SPhos ligands to overcome reduced electron density at coupling sites .
  • Monitor reaction progress via ¹⁹F NMR to detect undesired defluorination or side reactions .

Data Analysis & Optimization

Q. How should researchers reconcile discrepancies between theoretical and observed HRMS data for derivatives of this compound?

  • Methodological Answer :

  • Isotopic Pattern Analysis : Calculate expected isotopic distributions for Br/F-containing derivatives (e.g., ¹³C or ³⁷Cl contributions) using software like mMass.
  • Adduct Identification : Check for sodium/potassium adducts ([M+Na]⁺ vs. [M+H]⁺) and adjust ionization parameters in ESI-MS .
  • Synthetic Reproducibility : Repeat reactions under inert atmospheres (N₂/Ar) to rule out oxidative degradation affecting mass accuracy .

Q. What computational methods aid in predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2), leveraging the trifluoromethoxy group’s hydrophobicity for binding pocket compatibility .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with observed bioactivity to guide structural optimization .

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